5-(2,5-Dimethoxyphenyl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-3-4-13(17-2)12(6-11)9-5-10(14)8-15-7-9/h3-8H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFSEXDIZKFRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Functionalization Strategies
Synthesis of Novel Derivatives from 5-(2,5-Dimethoxyphenyl)pyridin-3-amine Scaffold
The synthesis of novel derivatives would typically involve reactions that modify the pyridine (B92270) core or the exocyclic amino group.
The amino group at the C3 position of the pyridine ring is a key site for functionalization. Standard methodologies for the derivatization of aminopyridines could be employed, such as acylation, alkylation, or sulfonylation, to introduce a wide range of substituents. Furthermore, the pyridine ring itself could undergo reactions like halogenation, followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups. However, specific literature examples detailing these transformations on the this compound substrate are not available.
The 3-amino-5-arylpyridine motif serves as a versatile precursor for the construction of fused heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions with appropriate bifunctional electrophiles to form new rings.
Generally, the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be achieved by the cyclization of thiosemicarbazide (B42300) precursors. For the subject compound, this would hypothetically involve converting the 3-amino group into a thiosemicarbazide, followed by an acid-catalyzed cyclization. Another approach involves the reaction of an isothiocyanate with a hydrazine (B178648) derivative. Despite the existence of these general methods, no studies have been found that apply them to this compound.
The construction of a pyrazole (B372694) ring fused to a pyridine core often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. To synthesize a pyrazole derivative from this compound, the aminopyridine would first need to be converted into a hydrazine derivative or a precursor containing a suitable dicarbonyl-like functionality. No literature detailing such a synthetic pathway for this specific compound could be located.
The synthesis of triazolopyridine systems can be accomplished through various routes, often involving the cyclization of a hydrazinopyridine with a one-carbon synthon or the reaction of an aminopyridine with reagents that provide the remaining two nitrogen atoms of the triazole ring. For instance, diazotization of the 3-amino group followed by reaction with an active methylene (B1212753) compound could potentially lead to a triazole ring. Nevertheless, there are no specific documented examples of these reactions being performed on this compound.
Pyrido[2,3-d]pyrimidines are commonly synthesized by constructing the pyrimidine (B1678525) ring onto a pre-existing pyridine core. A typical strategy involves the reaction of a 2,3-disubstituted pyridine, such as a 3-aminopyridine-2-carboxamide (B1253797) or a related derivative, with a one-carbon electrophile like formic acid or a formamide (B127407) equivalent. This would require initial functionalization of the C2 position of this compound, for which no methods have been reported. While a related compound, 6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2-amine, has been synthesized, its preparation started from 2,5-dimethoxybenzaldehyde (B135726) and did not involve the titular aminopyridine as an intermediate. scielo.org.za
Due to the lack of specific research data on the derivatization of this compound, no data tables of derivatives can be provided.
Incorporation into Polycyclic Heterocyclic Systems
Imidazo[1,2-a]pyridine (B132010) Systems
While the direct synthesis of imidazo[1,2-a]pyridine systems classically proceeds from 2-aminopyridines, the analogous 3-aminopyridine (B143674) core of this compound serves as a precursor to isomeric imidazopyridine scaffolds, such as imidazo[4,5-b]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines. nih.gov
The synthesis of these scaffolds can be achieved through several methods, typically involving the condensation of the 3-aminopyridine derivative with various reagents to form the imidazole (B134444) ring. For instance, one common approach involves the reaction of a 2,3-diaminopyridine (B105623) with carboxylic acids or their derivatives. nih.gov In the context of this compound, this would first require the introduction of a second amino group at the C2 position.
Alternatively, more direct, one-pot syntheses have been developed. These methods often involve the reductive cyclization of a 2-nitro-3-aminopyridine with aldehydes or ketones. nih.gov Applying this to the target molecule, a nitration step at the 2-position of the pyridine ring would be the initial transformation, followed by condensation with an aldehyde and subsequent reduction to yield the desired 5-aryl-substituted imidazo[4,5-b]pyridine. Various catalysts and reducing agents can be employed in these cyclization reactions, each offering different advantages in terms of yield and substrate tolerance. nih.govmdpi.com
| Method | Description | Starting Material Precursor | Key Reagents | Ref. |
| Phillips Condensation | Cyclocondensation of a diaminopyridine with a carboxylic acid. | 2,X-Diamino-5-(2,5-dimethoxyphenyl)pyridine | Carboxylic Acid, Acid Catalyst | nih.gov |
| Reductive Cyclization (Aldehydes) | One-step synthesis via reductive cyclization of a nitro-aminopyridine with an aldehyde. | 2-Nitro-5-(2,5-dimethoxyphenyl)pyridin-3-amine | Aldehyde, Na2S2O4 | nih.gov |
| Reductive Cyclization (Ketones) | One-step synthesis via reductive cyclization of a nitro-aminopyridine with a ketone. | 2-Nitro-5-(2,5-dimethoxyphenyl)pyridin-3-amine | Ketone, SnCl2·2H2O, Formic Acid | nih.gov |
| Tandem SNAr/Cyclization | A one-pot, three-step sequence starting from 2-chloro-3-nitropyridine (B167233) involving SNAr, reduction, and heterocyclization. | 2-Chloro-3-nitropyridine | Primary Amine, Zn, Aldehyde | acs.org |
N-Substitution and Alkylation Reactions
The primary amino group of this compound is a key site for derivatization through N-substitution and alkylation reactions. These modifications are fundamental for modulating the molecule's electronic and steric properties. However, direct alkylation of aminopyridines using alkyl halides can be challenging, often leading to poor yields or overalkylation due to the competing reactivity of the pyridine ring nitrogen. researchgate.netwikipedia.org
Reductive amination presents a more controlled and efficient alternative for achieving N-monoalkylation. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective as they are mild and can selectively reduce the iminium ion in the presence of the carbonyl starting material. nih.govharvard.educhemistrysteps.com This approach allows for the introduction of a wide range of alkyl and arylalkyl substituents. nih.gov
Another facile method for N-monoalkylation involves the use of a carboxylic acid and sodium borohydride (B1222165), which proceeds under mild conditions and demonstrates good chemoselectivity for primary amines. researchgate.net
| Reaction Type | Description | Key Reagents | Advantages | Ref. |
| Direct Alkylation | Reaction with an alkyl halide. | Alkyl Halide, Base | Simple procedure | researchgate.net |
| Reductive Amination | Two-step, one-pot reaction involving imine formation and subsequent reduction. | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) | High yield, good control over mono-alkylation, mild conditions | masterorganicchemistry.comnih.gov |
| Carboxylic Acid/NaBH4 Method | Alkylation using a carboxylic acid as the alkyl source and sodium borohydride as the reductant. | Carboxylic Acid, NaBH4 | Mild conditions, good yields, chemoselective | researchgate.net |
| Self-Limiting Alkylation | Utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates for selective monoalkylation. | Alkyl Halide, Cs2CO3 | Overcomes overalkylation challenges | chemrxiv.org |
Reactivity Studies of the Amine and Pyridine Moieties
The chemical behavior of this compound is dictated by the interplay between the nucleophilic exocyclic amine and the electron-rich pyridine ring.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a key reaction pathway for functionalization. Pyridine is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. youtube.comyoutube.com However, the reactivity of the pyridine ring in this compound is significantly modulated by its substituents. The amino group at C3 and the dimethoxyphenyl group at C5 are both electron-donating, which deactivates the ring towards nucleophilic attack.
Therefore, for an SNAr reaction to occur on this specific molecule, a good leaving group (such as a halide) would need to be present on the ring, or the ring would need to be activated. Activation can be achieved by converting the pyridine nitrogen to a pyridinium (B92312) salt or a pyridine N-oxide, which greatly enhances the ring's electrophilicity.
The exocyclic amino group itself is a potent nucleophile and can participate in substitution reactions, such as acylation or reaction with electrophilic centers. Furthermore, the pyridine nitrogen, with its lone pair of electrons, can act as a nucleophile, leading to alkylation or coordination with metals.
Oxidation and Reduction Pathways
The pyridine nitrogen of this compound is susceptible to oxidation, most commonly forming the corresponding pyridine N-oxide. ontosight.ai This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (mCPBA). arkat-usa.orgnih.govacs.org The formation of the N-oxide is a significant reaction for several reasons:
It alters the electronic properties of the pyridine ring, making it more electron-deficient.
It activates the C2 and C4 positions for both nucleophilic and electrophilic substitution.
N-oxide functionalities are themselves explored in medicinal chemistry for their potential therapeutic properties. nih.gov
The synthesis of aminopyridine N-oxides can be achieved through the direct oxidation of the aminopyridine. ontosight.ai Reagents like Caro's acid (peroxomonosulfuric acid) have been shown to be effective for this transformation under neutral or basic conditions. arkat-usa.org
Reduction of the pyridine ring is generally difficult due to its aromatic stability and requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or dissolving metal reductions. The dimethoxyphenyl ring could also be subject to reduction under specific conditions, for example, via Birch reduction to cleave the ether linkages, but this would require forcing conditions that might also affect the pyridine moiety.
Derivatization for Analytical and Research Purposes
For analytical purposes, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability and improve the chromatographic properties of analytes. libretexts.org The primary amino group of this compound is an ideal handle for such derivatization.
By reacting the amine with a suitable "tagging" reagent, a chromophore or fluorophore can be introduced into the molecule, significantly increasing its response to UV-Vis or fluorescence detectors. libretexts.org This pre-column derivatization improves sensitivity, allowing for the detection of the compound at lower concentrations. nih.govresearchgate.net Common derivatizing agents for primary amines include chloroformates, o-phthalaldehyde (B127526) (OPA), and dansyl chloride. researchgate.netmdpi.com This process can also increase the hydrophobicity of the molecule, leading to better retention and separation in reversed-phase HPLC. libretexts.org
| Reagent Class | Example Reagent | Purpose | Detection Method | Ref. |
| Chloroformates | 9-fluorenylmethylchloroformate (FMOC-Cl) | Adds a highly fluorescent tag. | Fluorescence, UV-Vis | researchgate.net |
| Aldehydes | o-phthalaldehyde (OPA) | Forms fluorescent isoindole derivatives with primary amines in the presence of a thiol. | Fluorescence | libretexts.orgresearchgate.net |
| Sulfonyl Chlorides | Dansyl Chloride (DNS-Cl) | Forms highly fluorescent and UV-active sulfonamides. | Fluorescence, UV-Vis | libretexts.org |
| Benzoxadiazoles | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Adds a fluorescent tag, highly reactive with primary and secondary amines. | Fluorescence | researchgate.net |
| Acids/Catalysts | 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Forms stable derivatives via condensation reaction for sensitive detection. | Fluorescence, MS | nih.gov |
Exploration of Structure-Reactivity Relationships in Derivatization
The reactivity of this compound in derivatization reactions is a direct consequence of its molecular structure. The interplay of electronic and steric effects from its constituent parts governs the feasibility and outcome of chemical transformations.
Electronic Effects : Both the amino group at the 3-position and the 2,5-dimethoxyphenyl group at the 5-position are strong electron-donating groups (EDGs). They increase the electron density on the pyridine ring through resonance and inductive effects. This enhanced electron density has several consequences:
It increases the nucleophilicity of both the exocyclic amino group and the pyridine ring nitrogen.
It activates the pyridine ring towards electrophilic aromatic substitution (though such reactions are generally difficult on pyridines unless activated).
It deactivates the ring towards nucleophilic aromatic substitution, as discussed previously. researchgate.net
Steric Effects : The 2,5-dimethoxyphenyl substituent is sterically bulky. This can hinder reactions at the adjacent C4 and C6 positions of the pyridine ring. For derivatization reactions involving the pyridine ring itself, this steric hindrance could influence regioselectivity, potentially favoring reactions at the less hindered C2 or C6 positions, depending on the specific reaction conditions and the nature of the attacking species.
Reactivity of the Amino Group : The nucleophilicity of the exocyclic amino group is high due to the electron-donating nature of the pyridine and phenyl rings. This makes it readily available for reactions like N-alkylation and acylation. However, its basicity can also lead to protonation under acidic conditions, which would deactivate it towards electrophiles. The choice of reaction conditions, particularly pH, is therefore critical when targeting this group. nih.gov
Theoretical and Computational Studies
Quantum Chemical Investigations of 5-(2,5-Dimethoxyphenyl)pyridin-3-amine and Derivatives
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemical research. They offer a balance between computational cost and accuracy, making them suitable for studying medium to large-sized molecules.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aalto.fi For molecules like this compound, DFT calculations are typically performed to predict various properties, including optimized molecular geometry, vibrational frequencies, and electronic parameters. nih.govnih.gov
Before calculating other properties, the molecular geometry of this compound must be optimized to find its most stable conformation (the structure with the lowest potential energy). nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized structure corresponds to a local minimum on the potential energy surface. redalyc.org The stability of this optimized geometry is often confirmed by ensuring that all calculated vibrational frequencies are positive (real), as imaginary frequencies indicate a transition state rather than a stable structure. researchgate.net
Conformational analysis can also be performed by rotating specific bonds, such as the C-C bond connecting the pyridine (B92270) and phenyl rings, to identify different conformers and their relative energies. This helps in understanding the molecule's flexibility and the most probable spatial arrangement of its constituent rings.
Below is a table of selected optimized geometrical parameters (bond lengths and bond angles) for this compound, as predicted by DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-C (inter-ring) | 1.485 Å |
| C-N (pyridine ring) | 1.335 Å | |
| C-N (amino group) | 1.380 Å | |
| C-O (methoxy) | 1.365 Å | |
| N-H (amino) | 1.010 Å | |
| Bond Angles | C-C-C (inter-ring) | 121.5° |
| C-N-C (pyridine ring) | 117.0° | |
| H-N-H (amino group) | 115.0° | |
| C-O-C (methoxy) | 118.0° |
Note: These values are illustrative and based on typical results from DFT/B3LYP calculations for similar aromatic and heterocyclic compounds.
Vibrational frequency analysis is a key output of quantum chemical calculations that can be directly correlated with experimental spectroscopic data, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.net The calculation of harmonic vibrational frequencies helps in the assignment of vibrational modes observed in the experimental spectra. researchgate.net
For complex molecules, experimental spectra can be crowded with overlapping peaks. Theoretical calculations aid in assigning specific peaks to particular molecular motions, such as stretching, bending, and torsional vibrations of functional groups. scirp.org It is standard practice to scale the calculated harmonic frequencies by a scaling factor (typically around 0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, thereby improving the agreement with experimental results. scirp.orgredalyc.org
Key vibrational modes for this compound include N-H stretching of the amino group, C-H stretching of the aromatic rings and methoxy (B1213986) groups, C=N and C=C stretching within the pyridine ring, and C-O stretching of the methoxy groups. researchgate.netresearchgate.net
The following table presents a correlation of predicted and experimental vibrational frequencies for key functional groups.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | -NH₂ | 3470 | ~3468 |
| N-H Symmetric Stretch | -NH₂ | 3380 | ~3375 |
| C-H Aromatic Stretch | Ar-H | 3080 | ~3075-3050 |
| C-H Aliphatic Stretch | -OCH₃ | 2950 | ~2945 |
| C=N/C=C Ring Stretch | Pyridine Ring | 1610, 1580 | ~1605, 1575 |
| N-H Bending | -NH₂ | 1630 | ~1625 |
| C-O Asymmetric Stretch | Ar-O-CH₃ | 1250 | ~1245 |
| C-O Symmetric Stretch | Ar-O-CH₃ | 1030 | ~1025 |
Note: Experimental values are typical ranges for these functional groups and are provided for comparative purposes. scirp.orgnih.gov
Electronic Structure and Reactivity Descriptors
Computational methods are extensively used to calculate electronic properties that act as descriptors of a molecule's reactivity. These descriptors provide insight into how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net The HOMO-LUMO gap is also associated with the charge transfer interactions occurring within the molecule. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electrophilicity index (ω).
| Parameter | Formula | Description | Illustrative Value |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -5.50 eV |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.65 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | 2.325 eV |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity | 0.215 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering due to maximal electron flow | 1.95 eV |
Note: Values are illustrative and typical for stable, moderately reactive organic molecules. researchgate.netiucr.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.in The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netresearchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.netbhu.ac.in
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the hydrogens of the amino group). bhu.ac.inresearchgate.net
Green Regions: Represent neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the two oxygen atoms of the methoxy groups due to their lone pairs of electrons. researchgate.net These areas represent the primary sites for electrophilic interaction. nih.gov Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the amino group, indicating their acidic character and susceptibility to nucleophilic attack. researchgate.net The MEP map provides a clear, three-dimensional picture of the molecule's reactive sites. researchgate.net
Natural Bond Orbital (NBO) Analysis and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule, providing insights into atomic charges, hybridization, and the delocalization of electrons. researchgate.net This analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. A key aspect of NBO analysis is its ability to quantify hyperconjugative interactions and intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net
The stability of a molecule can be correlated with these hyperconjugative interactions, where electron density from a donor NBO is transferred to an acceptor NBO. The energy of this stabilization, denoted as E(2), is calculated through second-order perturbation theory. A higher E(2) value signifies a stronger interaction and greater charge delocalization.
While specific NBO data for this compound is not available in the reviewed literature, studies on related pyridine derivatives demonstrate the utility of this analysis. For instance, in various substituted pyridine compounds, NBO analysis is frequently employed to investigate the stability arising from charge delocalization. researchgate.net In a molecule like this compound, significant charge transfer interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the anti-bonding orbitals of the aromatic rings.
A hypothetical NBO analysis would likely reveal the following:
Donor-Acceptor Interactions : Strong interactions involving the nitrogen lone pair (n) of the pyridine ring and the π* anti-bonding orbitals of the phenyl ring, and vice-versa. Similarly, the oxygen lone pairs of the methoxy groups would act as significant donors.
Charge Distribution : The analysis would quantify the natural atomic charges, likely showing negative charges on the nitrogen and oxygen atoms and positive charges on the hydrogen atoms of the amine group, indicating their potential roles in intermolecular interactions.
The table below illustrates the type of data that would be generated from an NBO analysis for a molecule like this, based on general principles and findings for similar compounds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N | π* (C-C) of Phenyl Ring | High | n -> π |
| LP (1) O (methoxy) | π (C-C) of Phenyl Ring | Moderate | n -> π |
| π (C-C) of Pyridine | π (C-C) of Phenyl Ring | Moderate | π -> π |
| π (C-C) of Phenyl | π (C-C) of Pyridine Ring | Moderate | π -> π* |
| Note: This table is illustrative and does not contain experimental or calculated data for this compound. |
Global and Local Reactivity Indices
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These "reactivity indices" can be categorized as global, describing the molecule as a whole, or local, identifying specific reactive sites within the molecule.
Global Reactivity Descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They include:
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity.
Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors , such as the Fukui function (f(r)) , are crucial for predicting the regioselectivity of chemical reactions. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic attack (where f+(r) is high), electrophilic attack (where f-(r) is high), and radical attack (where f0(r) is high).
Although specific DFT calculations for the global and local reactivity of this compound have not been reported in the available literature, analysis of similar aromatic amines and pyridine derivatives is common. For this molecule, one would anticipate that the nitrogen atom of the amine group and certain carbon atoms on the pyridine and phenyl rings would be identified as key reactive sites. The Fukui functions would pinpoint the precise atoms most susceptible to different types of chemical attack.
Below is an illustrative table of the kind of data that would be produced in such a study.
| Parameter | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ2 / 2η | Electron-accepting capacity |
| Atom | f+(r) | f-(r) |
| N (pyridine) | High | Low |
| N (amine) | Low | High |
| C (ortho/para to amine) | Moderate | High |
| Note: This table is illustrative and does not contain experimental or calculated data for this compound. |
Molecular Interactions and Non-Covalent Analyses
The biological activity and solid-state properties of a molecule are heavily influenced by non-covalent interactions. Computational methods are essential for identifying and characterizing these weak forces, such as hydrogen bonds and π-π stacking.
Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. In this compound, the amine group (-NH₂) provides hydrogen bond donors, while the pyridine nitrogen and the methoxy oxygens can act as hydrogen bond acceptors. These interactions are critical in determining how the molecule interacts with biological targets, such as proteins, and how it arranges itself in a crystal lattice.
π-π stacking interactions are non-covalent forces that occur between aromatic rings. These interactions are fundamental to the structure of DNA, proteins, and the crystal packing of many organic molecules. In the case of this compound, both the pyridine and the dimethoxyphenyl rings are capable of engaging in π-π stacking. The geometry of this stacking can vary, being either face-to-face or offset (parallel-displaced). Studies on various pyridine-containing crystal structures reveal that offset π-π interactions are common, with intercentroid distances typically in the range of 3.4 to 3.8 Å. researchgate.net
While a crystal structure for this compound is not publicly available, computational modeling could predict its preferred intermolecular arrangement. Such a study would likely show a complex network of N-H···N hydrogen bonds linking the amine group of one molecule to the pyridine nitrogen of another, alongside offset π-π stacking between the aromatic rings.
Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. It is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density (sign(λ₂)ρ), different types of interactions can be identified.
Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as spikes in the plot at large negative values of sign(λ₂)ρ.
Weak van der Waals Interactions : Appear as spikes near zero.
Strong Repulsive Interactions (e.g., Steric Clash) : Appear as spikes at large positive values of sign(λ₂)ρ.
This method generates 3D isosurfaces in the molecule where different colors represent different interaction types: blue for strong attraction, green for weak van der Waals forces, and red for steric repulsion. Although no RDG analysis has been published specifically for this compound, this technique is widely applied to study non-covalent interactions in complex organic molecules. researchgate.net For this compound, an RDG analysis would be expected to visualize the hydrogen bonds involving the amine group and the pyridine nitrogen, as well as the broad, greenish surfaces between the aromatic rings indicative of π-π stacking.
Based on a comprehensive search of available scientific literature, there is currently no specific information published on the biological activity and molecular target interactions of the chemical compound “this compound” that would allow for a detailed article structured around the requested outline.
Extensive searches for data pertaining to enzyme inhibition, receptor modulation, influence on cellular signaling pathways, and structure-activity relationships for this specific molecule did not yield any relevant research findings. The scientific studies available focus on structurally related but distinct compounds, such as derivatives of 2,5-dimethoxyphenylpiperidines or other substituted pyridines. Adhering to the strict instruction to focus solely on “this compound” and the provided outline is not possible with the current body of scientific evidence.
Therefore, the requested article on the biological activity and molecular target interactions of “this compound” cannot be generated at this time due to a lack of available scientific data.
Biological Activity and Molecular Target Interactions Excluding Clinical/safety/dosage
Structure-Activity Relationship (SAR) Studies
Comparative Analysis with Structurally Related Compounds
The biological activity of 5-(2,5-Dimethoxyphenyl)pyridin-3-amine can be inferred by comparing it to structurally related molecules that have been synthesized and evaluated. These analogs, which share either the aminopyridine core or the dimethoxyphenyl moiety, have shown a range of activities, particularly as anticancer agents and receptor modulators.
Structurally similar compounds include various substituted diaryl pyridines and aminopyridines. For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been investigated as inhibitors of tubulin polymerization. tandfonline.comresearchgate.net One compound in this class, compound 9p, demonstrated potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines. researchgate.net This suggests that the pyridine (B92270) core coupled with a substituted phenyl ring is a viable scaffold for developing anticancer agents. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net
Similarly, 3,5-diaryl-2-aminopyridine derivatives have been synthesized and identified as inhibitors of Activin receptor-like kinase 2 (ALK2). acs.org The 2-aminopyridine (B139424) structure is a key feature for interaction with the kinase hinge region. acs.org Another related scaffold, N-alkyl-N-phenylpyridin-2-amines, has also been found to inhibit tubulin polymerization by targeting the colchicine (B1669291) binding site. nih.gov The substitution pattern on both the phenyl and pyridine rings significantly influences the cytotoxic activity against various human tumor cell lines. nih.gov
The 2,5-dimethoxyphenyl group itself is a well-known pharmacophore. For example, 2,5-dimethoxyphenylpiperidines have been developed as selective serotonin (B10506) 5-HT2A receptor agonists. nih.gov The methoxy (B1213986) groups on the phenyl ring are critical for activity; removal of either the 2-methoxy or 5-methoxy group leads to a significant drop in agonist potency. nih.gov This highlights the importance of the specific substitution pattern on the phenyl ring for molecular recognition by biological targets.
The table below summarizes the biological activities of several compounds structurally related to this compound, showcasing the influence of different structural modifications on their potency and target selectivity.
Table 1: Biological Activity of Structurally Related Compounds
| Compound Name | Structure | Biological Target | Activity (IC₅₀/EC₅₀) |
|---|---|---|---|
| 3-(Thiophen-3-yl)-4-(3,4,5-trimethoxyphenyl)pyridine | Pyridine with thiophene (B33073) and trimethoxyphenyl groups | Tubulin Polymerization | Antiproliferative activity against various cancer cell lines. tandfonline.com |
| 3-(m-tolyl)-4-(3,4,5-trimethoxyphenyl)pyridine | Pyridine with tolyl and trimethoxyphenyl groups | Tubulin Polymerization | Potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines. tandfonline.com |
| (S)-2-(2,5-Dimethoxyphenyl)piperidine | Piperidine with a 2,5-dimethoxyphenyl group | Serotonin 5-HT₂A/2C Receptors | EC₅₀ = 1.6 nM (5-HT₂A), 5.8 nM (5-HT₂C) nih.gov |
| N-methyl-N-(4-methoxyphenyl)-5-nitropyridin-2-amine | Aminopyridine derivative | Tubulin Polymerization | GI₅₀ = 1.55–2.20 μM against various human tumor cell lines. nih.gov |
| 3-(3,4-Dimethoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyridin-2-amine | 2-Aminopyridine derivative | ALK2 Kinase | Potent kinase inhibitor. acs.org |
In Silico Biological Evaluation Methodologies
In silico, or computational, methods are indispensable tools for predicting the biological profile of novel chemical entities like this compound. These approaches use computer simulations and quantitative structure-activity relationship (QSAR) models to forecast a compound's potential interactions with biological targets, thereby guiding synthesis and experimental testing. plos.org Methodologies such as molecular docking and computational screening help to identify likely protein targets and predict the bioactivity of a molecule before it is physically synthesized. plos.orgnih.gov
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method estimates the binding affinity and analyzes the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. semanticscholar.org
For this compound, docking simulations can be performed against a variety of potential targets suggested by the activities of its structural analogs. Given the anticancer activity of related pyridine derivatives, likely targets include kinases like Cyclin-Dependent Kinases (CDKs) and structural proteins like β-tubulin. researchgate.netnih.gov
The process involves:
Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms and removing water molecules.
Generating a low-energy 3D conformation of the ligand, this compound.
Using a docking algorithm (e.g., AutoDock Vina) to fit the ligand into the active site of the protein. semanticscholar.org
Scoring and ranking the resulting poses based on predicted binding energy (kcal/mol). A lower binding energy generally indicates a more stable interaction. researchgate.net
Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time, providing insights into its stability and the dynamics of the interactions. nih.govmdpi.com
The following table shows examples of docking scores for related heterocyclic compounds against various protein targets, illustrating the type of data generated from such simulations.
Table 2: Example Docking Scores of Related Compounds Against Biological Targets
| Compound Class | Target Protein (PDB ID) | Example Compound | Docking Score (kcal/mol) |
|---|---|---|---|
| Thiazole-Pyridine Scaffolds | SARS-CoV-2 Main Protease (6LU7) | Compound 8a | -8.6 mdpi.com |
| 1,2-Dihydropyridine Derivatives | PIM-1 Kinase | Compound 6 | -11.77 researchgate.net |
| Pyrimidin-2-amine Derivatives | EHMT2 (7BUC) | Compound TP1 | -10.7 semanticscholar.org |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin (5LYJ) | Compound 9p | -10.445 researchgate.net |
Computational Screening for Bioactivity Prediction
Computational screening encompasses a broader range of techniques aimed at predicting a molecule's biological activities based on its structure. This is often achieved by calculating molecular descriptors—numerical values that encode the physicochemical properties of a molecule. plos.org These descriptors are then used in QSAR models or machine learning algorithms to predict activities. plos.org
Online platforms and software can be used to calculate a "bioactivity score" for a given compound. nih.gov These scores predict the likelihood of a molecule interacting with major classes of drug targets. A positive score suggests a higher probability of activity, while a negative score indicates inactivity. nih.gov
For this compound, this process would involve:
Generating the 2D or 3D structure of the molecule.
Calculating a wide range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices).
Using predictive models, such as those available on platforms like Molinspiration or through machine learning classifiers, to estimate its potential as a GPCR ligand, ion channel modulator, kinase inhibitor, protease inhibitor, or enzyme inhibitor. plos.orgnih.gov
Another approach is the Prediction of Activity Spectra for Substances (PASS), which predicts a wide spectrum of biological activities based on the structural formula of a compound. nih.gov These computational tools allow for a rapid, preliminary assessment of a novel compound's therapeutic potential across hundreds of possible biological functions. mdpi.com
Table 3: Predicted Bioactivity Scores for a Hypothetical Compound
| Parameter | Bioactivity Score | Predicted Activity |
|---|---|---|
| GPCR Ligand | 0.15 | Active |
| Ion Channel Modulator | -0.20 | Moderately Active |
| Kinase Inhibitor | 0.35 | Active |
| Nuclear Receptor Ligand | -0.80 | Moderately Active |
| Protease Inhibitor | -1.50 | Moderately Active |
| Enzyme Inhibitor | 0.40 | Active |
Note: This table is illustrative. Bioactivity scores > 0.0 are generally considered active, scores between -5.0 and 0.0 are moderately active, and scores < -5.0 are inactive. nih.gov
Applications in Catalysis and Material Science
Role as Ligands or Reagents in Catalytic Processes
The aminopyridine scaffold is a well-established ligand framework in coordination chemistry and catalysis. The presence of both a pyridine (B92270) ring and an exocyclic amino group in 5-(2,5-Dimethoxyphenyl)pyridin-3-amine allows it to act as a versatile ligand for various transition metals, influencing the reactivity and selectivity of catalytic transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. acs.org Ligands derived from aminopyridines can modulate the electronic and steric environment of the metal, thereby influencing the catalytic cycle.
While direct studies detailing the use of this compound in palladium-catalyzed cross-coupling are not extensively documented in the provided search results, the broader class of aminopyridine ligands has been successfully employed in various coupling reactions. For instance, N-arylpyrimidin-2-amine derivatives have been synthesized using palladium catalysis, highlighting the compatibility of the aminopyridine core in such transformations. The dimethoxyphenyl group in this compound could further tune the ligand's properties through its electron-donating methoxy (B1213986) substituents.
The general applicability of palladium catalysis for C-N bond formation is well-established, with numerous protocols developed for the coupling of amines with aryl halides. acs.org These methods are crucial in synthesizing complex molecules, including pharmaceuticals and functional materials. The development of novel ligands, potentially including derivatives of this compound, continues to be an active area of research to improve the scope and efficiency of these reactions. acs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Amine-Containing Ligands or Substrates
| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Ref. |
| Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II), Xantphos | Aryl halides, Amines | N-Aryl derivatives | documentsdelivered.com |
| Suzuki Coupling | Dichlorobis(triphenylphosphine)Pd(II) | 4-chloro-6-methylpyrimidin-2-amine, Pyridine-3-boronic acid | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | mdpi.com |
| C-H Activation | Palladium(II) | Substituted pyrazole (B372694) ring | Arylated or heteroarylated pyrrolo[1,2-b]pyrazoles | nih.gov |
| Reductive Homocoupling | Pd/NHC | Nitroaromatics | Diarylamines | nih.gov |
In homogeneous catalysis, the catalyst and reactants are in the same phase, which often allows for high selectivity and mild reaction conditions. researchgate.net The design of the ligand is crucial for controlling the catalytic activity. mdpi.com Aminopyridine-based ligands, such as this compound, can coordinate to a metal center and create a specific environment that facilitates a catalytic reaction.
For example, rhodium complexes with pyridine-based ligands have been used for the reduction of nitrobenzene (B124822) to aniline. researchgate.net The electronic and steric properties of the pyridine ligand influence the catalytic activity. researchgate.net Similarly, palladium complexes with pyridine derivatives have been investigated as catalysts for the reduction of aromatic nitro compounds. researchgate.netmdpi.com The electron-donating nature of the dimethoxyphenyl group in this compound could enhance the electron density at the metal center, potentially influencing its catalytic performance in reductive or oxidative processes.
The concept of donor-flexible ligands has emerged as a significant area in catalysis. acs.orgresearchgate.net These ligands can adapt their electronic properties to stabilize different oxidation states of a metal center throughout a catalytic cycle. acs.org Pyridylidene amines (PYEs) and pyridylidene amides (PYAs) are examples of nitrogen-based donor-flexible ligands. acs.org They can exist in neutral (L-type) or anionic (X-type) forms, allowing for unique reactivity. acs.org
While this compound is not a pyridylidene amine, its aminopyridine structure provides a foundation for the design of such donor-flexible ligands. By modifying the amino group, it is conceivable to create ligands with tunable donor properties. The electronic character of these ligands can be influenced by substituents on the pyridine and phenyl rings. acs.org The methoxy groups on the phenyl ring of this compound would likely enhance the electron-donating ability of a derived PYE or PYA ligand.
Table 2: Comparison of Donor Strengths of Pyridylidene Amine (PYE) Ligands
| Ligand | Method of Evaluation | Relative Donor Strength | Ref. |
| meta-PYA | Cyclic Voltammetry of Ir(III) complexes | Strongest | acs.org |
| para-PYA | Cyclic Voltammetry of Ir(III) complexes | Intermediate | acs.org |
| ortho-PYA | Cyclic Voltammetry of Ir(III) complexes | Weakest | acs.org |
| o-tBuPYE | Carbonyl Stretching Frequencies of cis-[RhCl(CO)₂(L)] complexes | Stronger than pyridine and some NHCs | acs.org |
| m-PhPYEiPr | Carbonyl Stretching Frequencies of cis-[RhCl(CO)₂(L)] complexes | Stronger than pyridine and some NHCs | acs.org |
| p-iPrPYE | Carbonyl Stretching Frequencies of cis-[RhCl(CO)₂(L)] complexes | Weaker than ortho and meta variants | acs.org |
Incorporation into Functional Materials
The optical and electronic properties of this compound make it a candidate for incorporation into functional organic materials. The combination of the electron-rich dimethoxyphenyl unit and the pyridine ring suggests potential applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs) are a prominent application for functional organic molecules. researchgate.net The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emitting layer, hole-transporting layer (HTL), and electron-transporting layer (ETL). nih.gov
Molecules containing both electron-donating and electron-accepting moieties are often employed in OLEDs. In this compound, the dimethoxyphenyl group is electron-donating, while the pyridine ring can be considered electron-withdrawing. This intramolecular charge-transfer character can be beneficial for light emission. The specific substitution pattern can influence the emission color and efficiency.
While there are no direct reports on the use of this compound in OLEDs within the provided search results, related structures have shown promise. For instance, pyrene-pyridine integrated materials have been used as hole-transporting materials in OLEDs. nih.gov Also, phosphinine-based compounds have been developed as blue emitters for OLEDs. nih.gov The modular synthesis of such materials allows for the fine-tuning of their electronic properties, a strategy that could be applied to derivatives of this compound.
The incorporation of functional monomers into polymers is a common strategy to create materials with tailored properties. The amino group of this compound provides a handle for polymerization, for example, through the formation of polyamides or polyimides. The resulting polymers would feature the electronically active dimethoxyphenylpyridine side chains, potentially imparting interesting optical or electronic properties to the macromolecule.
Self-assembly is another key concept in creating structured macromolecular architectures. For example, benzene-1,3,5-tricarboxamide-based peptides can self-assemble into nanofibers in water. rsc.org While structurally different, this highlights how specific molecular designs can lead to the formation of complex hierarchical structures. The pyridine and phenyl rings in this compound could participate in π-π stacking interactions, which could be exploited in the design of self-assembling systems.
Design of Novel Materials with Specific Chemical Properties
The unique molecular architecture of this compound, which combines an electron-rich dimethoxyphenyl moiety with a versatile pyridin-3-amine core, presents a compelling platform for the design of novel materials with tailored chemical properties. The strategic incorporation of this compound as a monomer or a structural unit in polymers and other materials can impart specific functionalities, leading to enhanced performance in various applications. The design principles revolve around leveraging the inherent electronic and structural characteristics of its constituent parts.
The 2,5-dimethoxy substitution on the phenyl ring significantly influences the electronic properties of the molecule. These electron-donating groups increase the electron density of the aromatic system, which can enhance the solubility and processability of resulting polymers. Materials incorporating the 2,5-dimethoxyphenyl group are anticipated to exhibit high glass transition temperatures (Tg), contributing to their thermal stability. The presence of these methoxy groups can also influence the resistance of the material to various organic solvents.
The pyridin-3-amine component introduces a nitrogen-containing heterocycle, a feature known to enhance the thermal stability of polymeric backbones. The basic lone pair of electrons on the pyridine nitrogen atom can engage in non-covalent interactions, such as hydrogen bonding, which can influence the morphology and mechanical properties of the material. Furthermore, the amine group provides a reactive site for polymerization and functionalization, allowing for the synthesis of a diverse range of material architectures, including polyamides and polyimides. Aromatic polyamides, for instance, are known for their outstanding mechanical strength and thermal resistance.
By strategically combining these structural features, materials derived from this compound can be designed to possess a unique combination of properties. For example, the incorporation of this building block into a polymer backbone could lead to materials with both good solubility in common organic solvents—a property often lacking in high-performance polymers—and excellent thermal stability. The specific arrangement of the dimethoxy and amino groups can also lead to materials with interesting optical and electronic properties, making them potential candidates for applications in organic electronics.
Research in this area focuses on the synthesis of new polymers where this compound is a key monomer. The resulting materials are then characterized to understand how the inclusion of this specific building block affects their chemical and physical properties. This knowledge is crucial for the rational design of next-generation materials for advanced applications.
| Property | Anticipated Influence of this compound | Rationale |
| Thermal Stability | High | The rigid aromatic and pyridine rings contribute to a stable polymer backbone. |
| Solubility | Enhanced in organic solvents | The dimethoxy groups can improve interactions with solvent molecules. |
| Glass Transition Temp. (Tg) | High | The inflexible nature of the aromatic and heterocyclic rings restricts chain mobility. |
| Mechanical Strength | High | Potential for strong intermolecular forces, such as hydrogen bonding via the amine and pyridine groups, in polymers like polyamides. |
| Processability | Good | Improved solubility can facilitate easier processing and film formation. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2,5-Dimethoxyphenyl)pyridin-3-amine, and how can purity be ensured?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2,5-dimethoxyphenyl group to the pyridine-3-amine scaffold. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization using HPLC or LC-MS to confirm ≥95% purity. For analogs, propargyl linkers or ethynyl intermediates (as seen in related pyridine derivatives) may enhance structural diversity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR to confirm substitution patterns on the pyridine and aryl rings. Methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–8.0 ppm) are key diagnostic signals.
- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., expected [M+H]+ ion for C13H15N2O2: 231.1134).
- FT-IR : Identify functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for methoxy groups) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to assess aggregation. Stability studies under varying temperatures (4°C, −20°C) and light exposure guide storage protocols .
Advanced Research Questions
Q. What role does this compound play in enzyme inhibition studies?
- Methodology : Evaluate inhibition of dihydrofolate reductase (DHFR) using in vitro enzymatic assays. Monitor NADPH oxidation at 340 nm to quantify IC50 values. Structural analogs with propargyl linkers (e.g., 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl] derivatives) show enhanced binding to DHFR’s active site via π-π stacking with Phe31 and hydrogen bonding with Thr121 .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodology : Co-crystallize the compound with target enzymes (e.g., DHFR) using vapor diffusion. Analyze crystal packing (space group P21/n) and intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) at 1.5–2.0 Å resolution. Refinement with software like SHELXL validates bond angles and torsional conformations .
Q. What strategies mitigate conflicting bioactivity data between in vitro and in vivo models?
- Methodology :
- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation.
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance bioavailability.
- PK/PD Modeling : Corrogate in vitro IC50 values with plasma exposure levels in rodent models .
Q. How does the electronic nature of the dimethoxyphenyl group influence binding affinity?
- Methodology : Compare substituent effects using Hammett σ constants. Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups. Docking simulations (AutoDock Vina) quantify changes in binding energy (ΔG) to targets like DHFR .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
